JNK3 Enzyme Inhibition Potency (IC50) of the Pyrazolourea Chemical Series
The lead inhibitor from this pyrazolourea series, compound 17, demonstrates a JNK3 IC50 of 35 nM. This establishes the scaffold's sub-100 nM potency baseline. While direct IC50 data for CAS 2034377-55-2 is not publicly available, its structural membership in this specifically optimized series implies a comparable potency range, differentiating it from earlier, less optimized pyrazolourea or alternative JNK3 chemotypes [1].
| Evidence Dimension | JNK3 enzymatic inhibition potency |
|---|---|
| Target Compound Data | Not available (IC50 for series exemplar: 35 nM) |
| Comparator Or Baseline | Baseline: JNK3 IC50 for unoptimized pyrazolourea scaffold (data not shown) |
| Quantified Difference | The series achieves a 35 nM JNK3 IC50 after SAR optimization, representing a significant improvement over the initial hit. |
| Conditions | In vitro enzymatic assay (specific protocol detailed in the primary citation) |
Why This Matters
This confirms the chemotype can achieve high target potency, a prerequisite for downstream efficacy studies, justifying its selection and further profiling.
- [1] Feng, Y., Park, H., Bauer, L., Ryu, J.C., & Yoon, S.O. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Med. Chem. Lett., 2021, 12, 24-29. View Source
